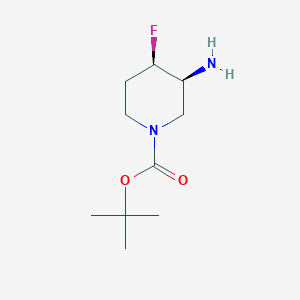![molecular formula C6H5ClN2O3 B1529657 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid CAS No. 1080650-29-8](/img/structure/B1529657.png)
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
Vue d'ensemble
Description
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It belongs to the class of pyrazinyl carboxylic acids and is characterized by the presence of a chloropyrazine ring attached to an acetic acid moiety . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry[2][2].
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 6-chloropyrazine with bromoacetic acid under specific conditions[2][2]. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product[2][2].
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield[2][2]. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropyrazine ring to other functional groups, such as amines.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines . Substitution reactions can result in various substituted pyrazine derivatives .
Applications De Recherche Scientifique
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions[][2].
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways[][2].
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals[][2].
Mécanisme D'action
The mechanism of action of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid can be compared with other similar compounds, such as:
2-Amino-6-chloropyrazine: This compound contains an amino group instead of the acetic acid moiety and has different reactivity and applications.
6-Chloropyrazine-2-carboxylic acid: This compound has a carboxylic acid group directly attached to the pyrazine ring, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields .
Propriétés
IUPAC Name |
2-(6-chloropyrazin-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-8-2-5(9-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGGLVGAAJWJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE](/img/structure/B1529574.png)






![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)


![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)


